

1-Methyl-1H-indazole-5-boronic acid CAS number and properties

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Compound of Interest

Compound Name: 1-Methyl-1H-indazole-5-boronic acid

Cat. No.: B1322483

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An In-Depth Technical Guide to **1-Methyl-1H-indazole-5-boronic acid**

Introduction

1-Methyl-1H-indazole-5-boronic acid is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As a derivative of indazole, a bicyclic scaffold composed of a benzene ring fused to a pyrazole ring, it serves as a crucial building block in the synthesis of complex molecules.^{[1][2]} Its boronic acid functional group makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a fundamental transformation for creating carbon-carbon bonds.^{[1][3]} This guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and applications of **1-Methyl-1H-indazole-5-boronic acid** for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Methyl-1H-indazole-5-boronic acid is typically a white to off-white solid at room temperature.^{[4][5]} Its core structure and key identifiers are essential for its proper handling and application in research and development.

Property	Value	Source(s)
CAS Number	590418-08-9	[4][6][7][8]
Molecular Formula	C ₈ H ₉ BN ₂ O ₂	[5][7][8]
Molecular Weight	175.98 g/mol	[5][7][8]
IUPAC Name	(1-methyl-1H-indazol-5-yl)boronic acid	[4][7]
Physical Form	Solid	[4][5]
Boiling Point	397.5±34.0 °C (Predicted)	[5]
Density	1.27±0.1 g/cm ³ (Predicted)	[5]
pKa	8.28±0.30 (Predicted)	[5]
Storage Temperature	Room Temperature or under inert gas (Nitrogen or Argon) at 2-8°C	[4][5]

Synthesis and Experimental Protocols

The synthesis of **1-Methyl-1H-indazole-5-boronic acid** is a multi-step process that typically starts from a substituted aniline. Below is a representative synthetic protocol based on common organic chemistry transformations for indazole and boronic acid formation.

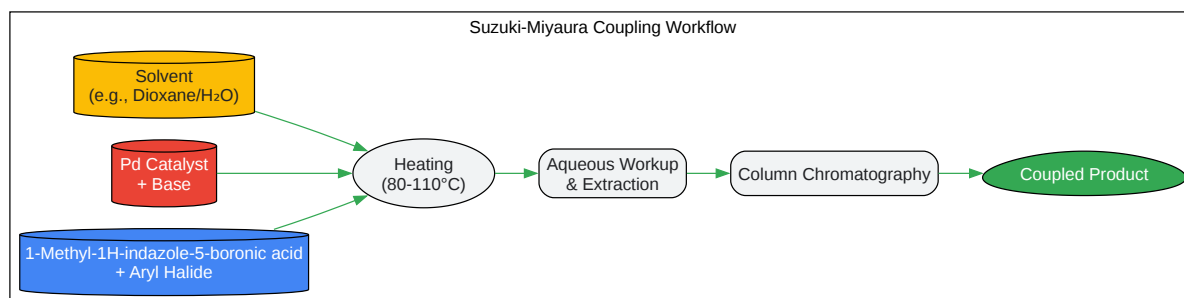
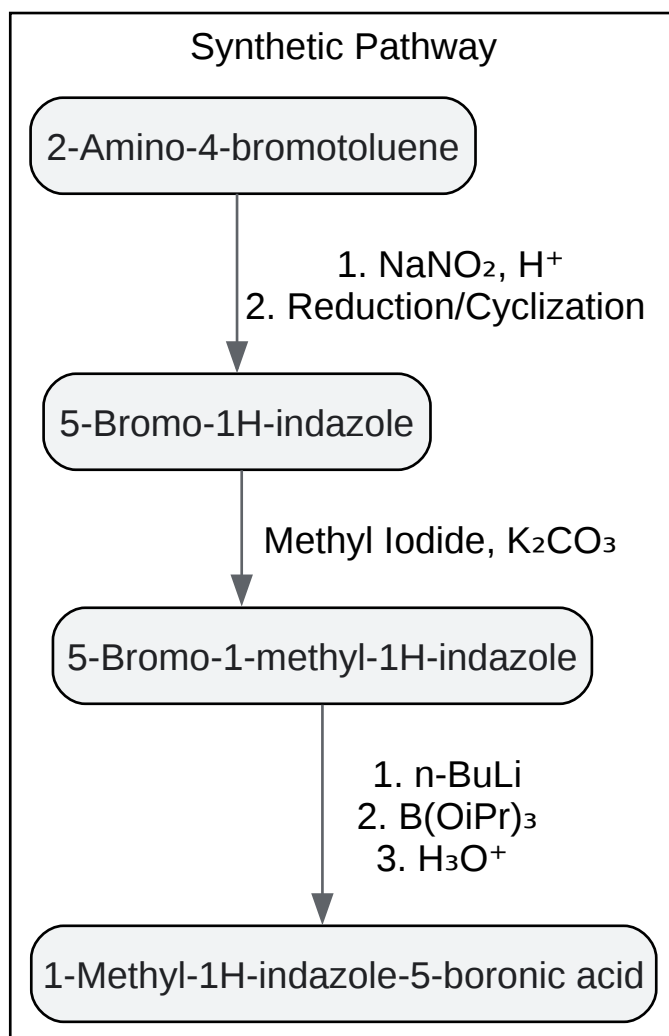
Protocol 1: Synthesis of 1-Methyl-1H-indazole-5-boronic acid

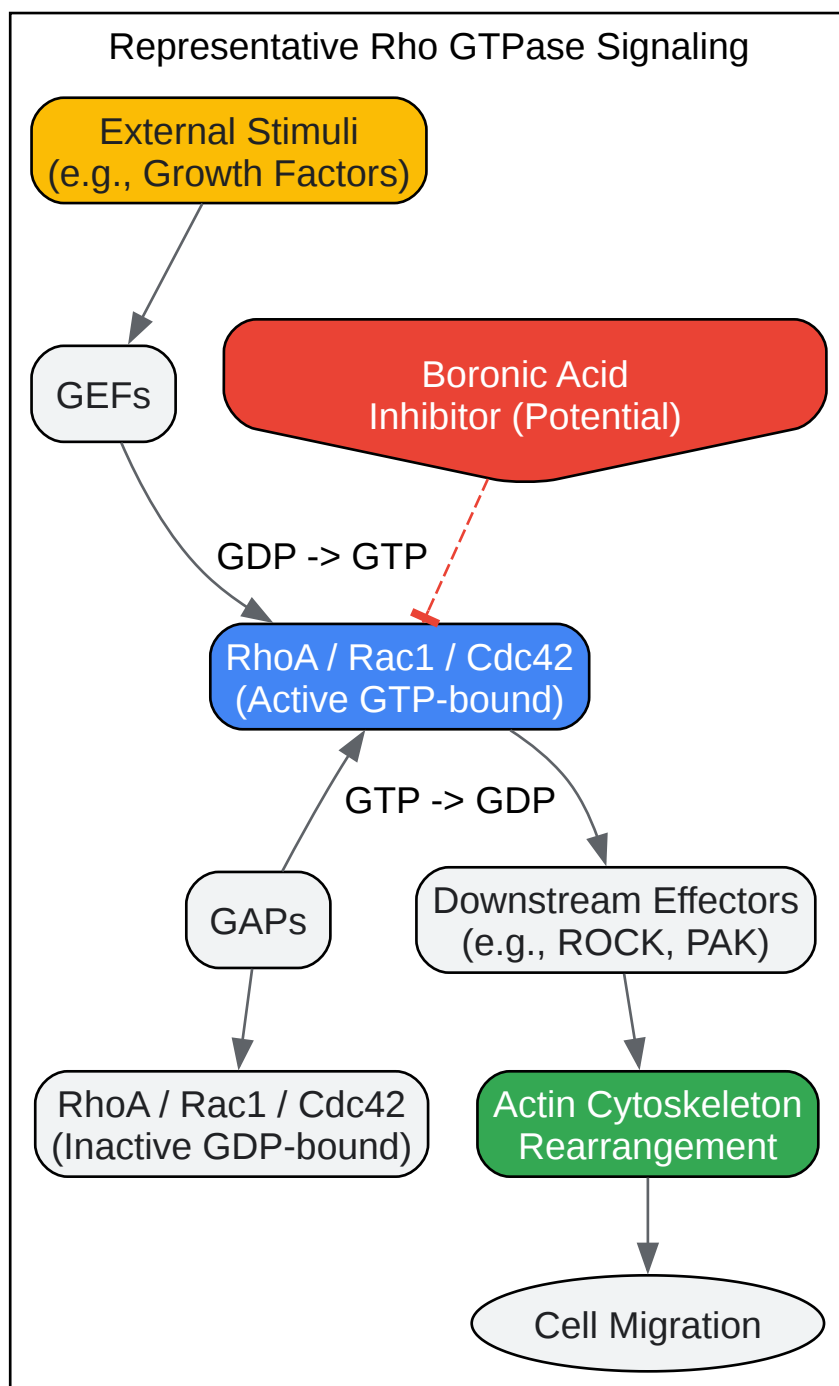
This protocol outlines a plausible synthetic route. Researchers should consult specific literature for optimized conditions.

- Step 1: Nitrosation of 2-Amino-4-bromotoluene.
 - Dissolve 2-amino-4-bromotoluene in a mixture of glacial acetic acid and acetic anhydride.
 - Cool the mixture in an ice bath to approximately 0-5°C.

- Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the corresponding diazonium salt.
- Step 2: Reductive Cyclization to form 5-Bromo-1H-indazole.
 - To the cold diazonium salt solution, add a reducing agent such as sodium sulfite or tin(II) chloride.
 - Allow the reaction to warm to room temperature and stir until the cyclization is complete, which can be monitored by Thin Layer Chromatography (TLC).
 - Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Step 3: N-Methylation of 5-Bromo-1H-indazole.
 - Dissolve 5-bromo-1H-indazole in a suitable solvent like dimethylformamide (DMF).
 - Add a base such as potassium carbonate, followed by a methylating agent like methyl iodide.
 - Stir the reaction at room temperature or with gentle heating until completion.
 - Work up the reaction by adding water and extracting the product. Purify the crude product by column chromatography to obtain 5-bromo-1-methyl-1H-indazole.
- Step 4: Borylation to form **1-Methyl-1H-indazole-5-boronic acid**.
 - Dissolve 5-bromo-1-methyl-1H-indazole in an anhydrous solvent like tetrahydrofuran (THF) or dioxane.
 - Cool the solution to -78°C under an inert atmosphere (e.g., Argon).
 - Add a strong base such as n-butyllithium dropwise to perform a lithium-halogen exchange.
 - After stirring for a short period, add a borating agent like triisopropyl borate.
 - Allow the reaction to slowly warm to room temperature.

- Quench the reaction with an acidic aqueous solution (e.g., 1M HCl) to hydrolyze the borate ester to the desired boronic acid.
- Extract the product, dry, and purify, often by recrystallization.





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